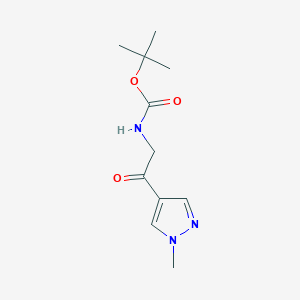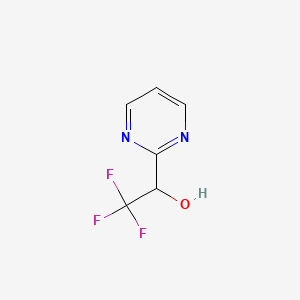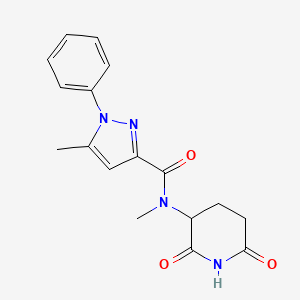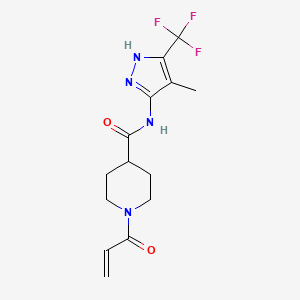
1-Acryloyl-N-(4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a synthetic organic compound that features a pyrazole ring substituted with a trifluoromethyl group and a piperidine ring with a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Coupling Reactions: The pyrazole and piperidine rings are then coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the coupled product with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide is explored as a potential drug candidate. Its unique structure and functional groups make it a promising candidate for the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its trifluoromethyl group imparts stability and hydrophobicity, making it useful in the production of coatings, polymers, and other advanced materials.
Mécanisme D'action
The mechanism of action of N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. The compound may inhibit or activate specific proteins, resulting in therapeutic effects such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide: Unique due to its specific substitution pattern and functional groups.
N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
Uniqueness
N-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide is unique due to its combination of a trifluoromethyl-substituted pyrazole ring and a piperidine ring with a carboxamide group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C14H17F3N4O2 |
|---|---|
Poids moléculaire |
330.31 g/mol |
Nom IUPAC |
N-[4-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide |
InChI |
InChI=1S/C14H17F3N4O2/c1-3-10(22)21-6-4-9(5-7-21)13(23)18-12-8(2)11(19-20-12)14(15,16)17/h3,9H,1,4-7H2,2H3,(H2,18,19,20,23) |
Clé InChI |
SBZVNDMRMQQNKC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NN=C1NC(=O)C2CCN(CC2)C(=O)C=C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



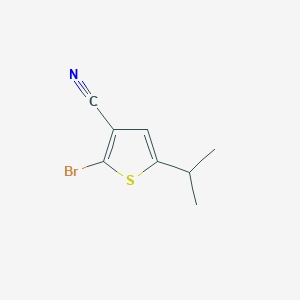
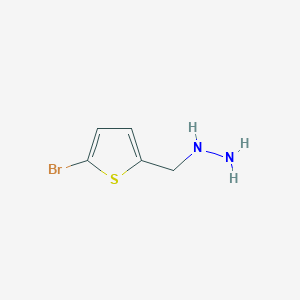
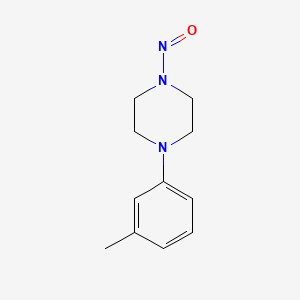
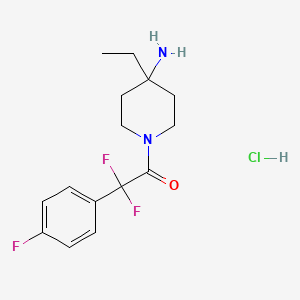
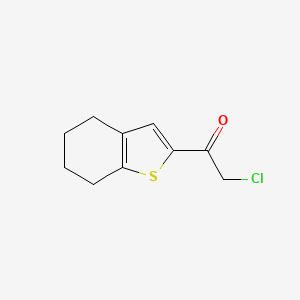
![6-(2-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B15315447.png)
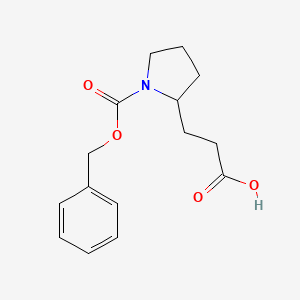
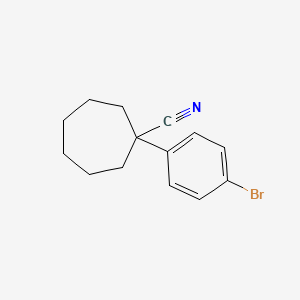
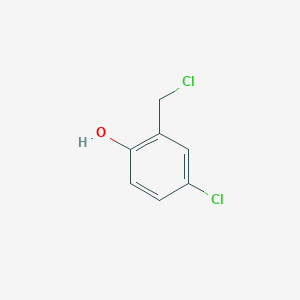
![Prop-2-en-1-yl4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate](/img/structure/B15315478.png)
